molecular formula C21H23N3O2 B2968448 5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775442-49-3

5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2968448
CAS No.: 1775442-49-3
M. Wt: 349.434
InChI Key: PJVREQSLFCLVNJ-UHFFFAOYSA-N
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Description

5-Methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a polycyclic heteroaromatic compound featuring a fused azepino-quinazoline core. The molecule includes a phenyl carboxamide substituent at position 3 and a methyl group at position 5. The compound serves as a parent structure for derivatives with modified aryl substituents, which are explored for enhanced physicochemical or biological properties .

Properties

IUPAC Name

5-methyl-12-oxo-N-phenyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-18-14-15(20(25)22-16-8-4-2-5-9-16)11-12-17(18)21(26)24-13-7-3-6-10-19(23)24/h2,4-5,8-9,11-12,14,19H,3,6-7,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVREQSLFCLVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide , also referred to by its CAS number 1775357-93-1, belongs to the quinazoline family and has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H23N3O2
  • Molecular Weight : 363.5 g/mol
  • Structural Features : The compound contains a quinazoline core fused with an azepine ring and features a carboxamide functional group. These structural elements are believed to contribute to its biological activity.
PropertyValue
CAS Number1775357-93-1
Molecular Weight363.5 g/mol
Molecular FormulaC21H23N3O2
DensityN/A
Melting PointN/A
Boiling PointN/A

Antitumor Activity

Research indicates that compounds with a quinazoline framework exhibit significant antitumor properties. The mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Some derivatives have shown promising results in inhibiting CDK9 and CDK2 activity, crucial for cell cycle regulation, leading to reduced tumor growth.
  • Apoptosis Induction : Quinazoline derivatives can trigger apoptotic pathways in various cancer cell lines. For example, studies have shown that the introduction of electron-rich groups enhances cellular activity against cancer cells.

Anticonvulsant Properties

Preliminary studies suggest that certain derivatives of this compound exhibit anticonvulsant effects in animal models. This potential opens avenues for exploring their use in treating neurological disorders.

Table 2: Summary of Biological Studies

StudyFindingsIC50 Values
Study 1Inhibition of CDK9/2; Apoptosis induction14.2 μM (CDK9)
Study 2Antitumor activity against MCF-7 and HepG218.79 μM (HepG2)
Study 3Anticonvulsant activity in animal modelsNot specified

In Vitro Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various quinazoline derivatives against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that compounds similar to 5-methyl-12-oxo-N-phenyl exhibited superior antiproliferative activity compared to other derivatives.

Drug-Likeness Studies

In silico studies assessed the drug-likeness of these compounds using Lipinski's Rule of Five. The results suggested that many derivatives possess favorable pharmacokinetic properties conducive to further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substitution pattern of the aryl carboxamide group. Two derivatives with documented data are highlighted below:

Table 1: Structural and Molecular Comparison

Property Target Compound (N-phenyl) N-(3-Chloro-4-methoxyphenyl) Derivative N-(3-Chloro-4-fluorophenyl) Derivative
Substituent Phenyl 3-Chloro-4-methoxyphenyl 3-Chloro-4-fluorophenyl
Molecular Formula C21H22N3O2 (inferred) C22H24ClN3O3 C21H21ClFN3O2
Molecular Weight (g/mol) ~377.4 (calculated) 413.90 401.90
CAS Number Not available 1775415-48-9 1775442-36-8
Key Functional Groups Phenyl, methyl, ketone Chloro, methoxy, ketone Chloro, fluoro, ketone

Key Observations:

Substituent Effects :

  • The N-(3-chloro-4-methoxyphenyl) derivative (CAS 1775415-48-9) introduces electron-withdrawing chlorine and electron-donating methoxy groups. This combination may enhance solubility or binding interactions in biological systems compared to the parent compound .
  • The N-(3-chloro-4-fluorophenyl) derivative (CAS 1775442-36-8) replaces methoxy with fluorine, reducing steric bulk while maintaining electronegativity. Fluorine’s small size and high electronegativity often improve metabolic stability in drug design .

The fluoro-substituted derivative (401.90 g/mol) is lighter and less polarizable, which could favor blood-brain barrier penetration .

Structural Implications: Both derivatives retain the azepino-quinazoline core, critical for rigidity and π-π stacking interactions. Modifications to the aryl group likely target receptor selectivity or potency .

Q & A

Q. What are the recommended synthetic routes for 5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide, and how can reaction efficiency be optimized?

The synthesis of this polycyclic compound likely involves multi-step reactions, including cyclization, amidation, and oxidation steps. A common approach for similar quinazoline derivatives involves coupling carboxamide precursors with azepine intermediates under reflux conditions using catalysts like Pd(PPh₃)₄ or CuI . To optimize yield and purity, employ statistical Design of Experiments (DoE) methods to systematically vary parameters such as temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce the number of trials while identifying critical factors affecting reaction efficiency .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential for structural elucidation. For purity, use HPLC with UV/Vis or mass detection, paired with differential scanning calorimetry (DSC) to assess crystallinity . Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) can validate purity >98% .

Q. What safety protocols should be prioritized during laboratory handling of this compound?

Due to the compound’s complex heterocyclic structure, assume potential toxicity until proven otherwise. Follow OSHA guidelines for handling hazardous chemicals: use fume hoods for synthesis, wear nitrile gloves and chemical-resistant lab coats, and store in inert atmospheres (argon or nitrogen) to prevent degradation. Emergency protocols should include immediate decontamination with 5% sodium bicarbonate for spills .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of intermediates in the synthesis of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction pathways, transition states, and electron density distributions to predict regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites in intermediates, guiding functionalization steps. Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. What experimental design strategies are recommended to resolve contradictions between computational predictions and empirical data?

When discrepancies arise (e.g., unexpected byproducts), apply a feedback loop:

Re-optimize computational models using higher-level theory (e.g., CCSD(T)) or larger basis sets.

Validate with in-situ spectroscopic techniques (e.g., FTIR monitoring of reaction progress).

Use machine learning (ML) to correlate experimental outcomes with descriptors like steric hindrance or Hammett constants .
For example, if a predicted intermediate is unstable, ML can suggest alternative solvents or catalysts based on prior datasets .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Modify substituents systematically (e.g., phenyl ring substitutions, methyl group positions) and evaluate effects using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Employ comparative molecular field analysis (CoMFA) to map electrostatic and steric interactions. For instance, replacing the N-phenyl group with a 3,4-dimethoxyphenyl moiety (as in structurally similar compounds) may enhance binding affinity to target proteins .

Q. What methodologies are effective for studying the compound’s stability under varying environmental conditions?

Conduct accelerated stability studies using ICH Q1A guidelines:

  • Thermal stability: Thermogravimetric analysis (TGA) at 25–150°C.
  • Photostability: Expose to UV light (ICH Q1B) and monitor degradation via LC-MS.
  • Hydrolytic stability: Test in buffers (pH 1–13) at 40°C/75% RH for 4 weeks.
    Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under standard storage conditions .

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